4-Fluoro-5-nitrobenzene-1,2-diamine
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated and nitro-substituted benzene compounds often involves direct substitution reactions, where fluorination and nitration steps introduce the respective functional groups into the benzene ring. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene can be synthesized with high yield through the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, demonstrating a method that could potentially be adapted for 4-Fluoro-5-nitrobenzene-1,2-diamine synthesis (Sweeney, McArdle, & Aldabbagh, 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Fluoro-5-nitrobenzene-1,2-diamine, such as 4-nitrobenzene-1,2-diamine, showcases significant hydrogen bonding due to the presence of amine and nitro groups. This can result in a variety of structural motifs in the solid state, ranging from isolated nets to continuously interwoven nets, depending on the specific substitutions and conditions (Geiger & Parsons, 2014).
Scientific research applications
Synthesis and Structural Analysis:
- 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a structurally related compound, was synthesized and characterized, demonstrating the potential for creating derivatives of fluoro-nitrobenzene compounds for various applications (Sweeney, McArdle, & Aldabbagh, 2018).
Reaction Studies:
- Research on 4-fluoroaniline, which can be used to produce compounds similar to 4-Fluoro-5-nitrobenzene-1,2-diamine, has shown that it can be converted through a series of reactions to various other compounds, indicating the versatility of fluoro-nitrobenzene derivatives in synthetic chemistry (Pujari et al., 1990).
Application in Polymer Synthesis:
- A diamine containing a fluoro-nitrobenzene unit was used to synthesize novel poly(keto ether ether amide)s, suggesting the utility of such compounds in developing advanced polymeric materials (Sabbaghian et al., 2015).
Molecular Interactions:
- Studies on hydrogen bonding in compounds related to 4-Fluoro-5-nitrobenzene-1,2-diamine reveal insights into the molecular interactions and structural properties of these chemicals, which can be crucial for designing new materials and pharmaceuticals (Geiger & Parsons, 2014).
Advanced Material Development:
- A new asymmetric diamine derived from a fluoro-nitrobenzene compound was synthesized and used to prepare novel poly(amide-ether)s, showcasing the application in high-performance materials (Ghaemy et al., 2012).
properties
IUPAC Name |
4-fluoro-5-nitrobenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNALIMEKAACKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396354 | |
Record name | 4-fluoro-5-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-nitrobenzene-1,2-diamine | |
CAS RN |
113269-06-0 | |
Record name | 4-fluoro-5-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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